Hydrocinnamic Acid N-Hydroxysuccinimide Ester
Overview
Description
Hydrocinnamic Acid N-Hydroxysuccinimide Ester is a chemical compound widely used in various fields of scientific research. It is known for its role in peptide synthesis and bioconjugation techniques. The compound has the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol .
Mechanism of Action
Target of Action
N-hydroxysuccinimide esters are generally known to react with amines , suggesting that this compound may target proteins or other biomolecules containing amine groups.
Mode of Action
Hydrocinnamic Acid N-Hydroxysuccinimide Ester likely interacts with its targets through a process known as acylation . In this process, the ester group of the compound reacts with an amine group on the target molecule, leading to the formation of an amide bond and the release of N-Hydroxysuccinimide .
Action Environment
This compound is primarily used for proteomics research , and its specific effects likely depend on the particular experimental conditions and the nature of the target molecules.
Biochemical Analysis
Biochemical Properties
N-Hydroxysuccinimide esters, a class of compounds to which Hydrocinnamic Acid N-Hydroxysuccinimide Ester belongs, are known to be important tools in various areas of chemistry including peptide synthesis, bioconjugate chemistry, functionalized materials, and polymers .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and should be stored at -20° C .
Metabolic Pathways
Hydroxycinnamic acids, a class of compounds to which this compound belongs, are known to be produced by the secondary metabolism of edible plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrocinnamic Acid N-Hydroxysuccinimide Ester can be synthesized by reacting hydrocinnamic acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Hydrocinnamic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. It is an activated ester that reacts with amines to form amides. This reaction is commonly used in peptide synthesis and bioconjugation .
Common Reagents and Conditions:
Reagents: Amines, coupling reagents like DCC or EDC.
Conditions: Anhydrous solvents, controlled temperature to prevent hydrolysis.
Major Products: The major product formed from the reaction of this compound with amines is the corresponding amide. This reaction is highly efficient and yields high-purity products .
Scientific Research Applications
Hydrocinnamic Acid N-Hydroxysuccinimide Ester is extensively used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of peptides and other bioconjugates.
Biology: The compound is employed in the labeling of proteins and other biomolecules.
Medicine: It is used in the development of drug delivery systems and diagnostic tools.
Industry: The compound finds applications in the production of functionalized materials and polymers
Comparison with Similar Compounds
Hydrocinnamic Acid N-Hydroxysuccinimide Ester is unique due to its specific structure and reactivity. Similar compounds include:
N-Hydroxysuccinimide Esters: These compounds share similar reactivity and are used in peptide synthesis.
Sulfo-N-Hydroxysuccinimide Esters: These are water-soluble analogs used in aqueous bioconjugation reactions.
Hydroxybenzotriazole (HOBt): Another activating reagent used in peptide synthesis
This compound stands out due to its stability and efficiency in forming amide bonds, making it a preferred choice in various applications.
Biological Activity
Hydrocinnamic Acid N-Hydroxysuccinimide Ester (HCNHE) is a compound derived from hydrocinnamic acid and N-hydroxysuccinimide, which has gained attention for its potential biological activities. This article explores the biological properties of HCNHE, including its pharmacokinetics, metabolism, and various health benefits.
Overview of Hydrocinnamic Acid and N-Hydroxysuccinimide
Hydrocinnamic Acid is a phenolic compound found in various natural sources, including fruits and vegetables. It exhibits antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory and antimicrobial effects.
N-Hydroxysuccinimide (NHS) is commonly used in bioconjugation chemistry, particularly in the formation of stable amide bonds with amino acids and proteins. The esterification of hydrocinnamic acid with NHS enhances its solubility and stability, potentially increasing its bioavailability.
1. Antioxidant Properties
Hydrocinnamic acid derivatives, including HCNHE, have demonstrated significant antioxidant activity. The presence of the hydroxyl group in the aromatic ring contributes to electron donation, thereby neutralizing free radicals. Studies indicate that HCNHE can effectively reduce oxidative stress markers in vitro, suggesting its potential role in preventing oxidative damage associated with chronic diseases .
2. Anti-inflammatory Effects
Research has shown that HCNHE exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In a study involving lipopolysaccharide-induced inflammation in macrophages, HCNHE significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This suggests that HCNHE may be beneficial in managing inflammatory conditions.
3. Antimicrobial Activity
The antimicrobial efficacy of HCNHE has been evaluated against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent against infections .
Pharmacokinetics
The pharmacokinetics of HCNHE involve absorption, distribution, metabolism, and excretion (ADME) processes.
- Absorption : The esterification process enhances solubility, facilitating better absorption through the gastrointestinal tract compared to free hydrocinnamic acid .
- Metabolism : Following absorption, HCNHE undergoes hydrolysis to release hydrocinnamic acid and NHS. The metabolites may exhibit different biological activities compared to the parent compound .
- Excretion : Metabolites are primarily excreted via urine, with studies indicating that conjugation reactions (e.g., glucuronidation) play a significant role in this process .
Case Studies
Several studies have investigated the biological activity of HCNHE:
Study | Focus | Findings |
---|---|---|
Wu et al. (2014) | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in neuronal cells treated with HCNHE. |
Kim et al. (2017) | Antimicrobial Efficacy | Showed effective inhibition of antibiotic-resistant bacterial strains by HCNHE. |
Lee et al. (2013) | Anti-inflammatory Effects | Reported decreased levels of inflammatory cytokines in macrophage models treated with HCNHE. |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQSZJPOEKYNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553444 | |
Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109318-10-7 | |
Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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